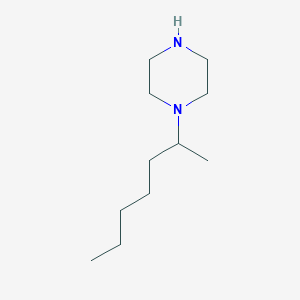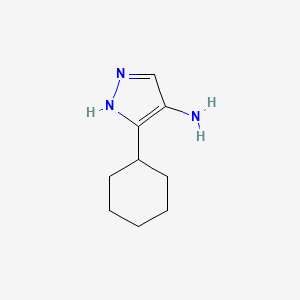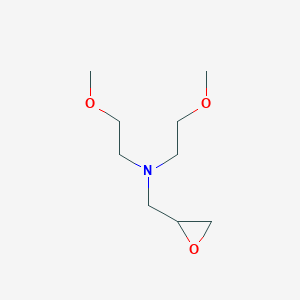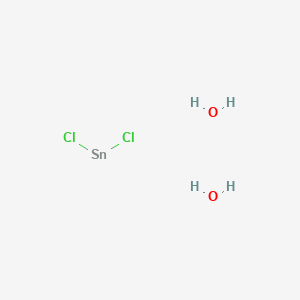
1-(Heptan-2-yl)piperazine
Descripción general
Descripción
“1-(Heptan-2-yl)piperazine” is a chemical compound with the CAS number 1240569-47-4 . It is often used in laboratory settings .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a topic of interest in recent years. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis
Piperazine is among the most frequently used heterocycles in biologically active compounds . Its structural and conformational characteristics, along with its easy handling in synthetic chemistry, make it a useful moiety in various compounds .Chemical Reactions Analysis
The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Bridged Bicyclic Piperazines in Medicinal Chemistry
Bridged bicyclic piperazines, including variants like 3,6-diazabicyclo[3.1.1]heptane, are significant in medicinal chemistry. Their relevance stems from their structural similarity to piperazine, combined with distinct properties like achirality and similar lipophilicity. These compounds, synthesized through concise methods, offer utility as building blocks in drug development (Walker & Bedore, 2012).
Piperazine Homologues for Pharmaceutical Research
2,5-Diazabicyclo[2.2.1]heptane (DBH), a rigid piperazine homologue, sees extensive application in pharmaceutical research. The synthesis of DBH is challenging but crucial, as it provides a scaffold for the development of various medicinal compounds (Beinat et al., 2013).
Modified Piperazines in Antibacterial Applications
Modified piperazines, such as 2,5-diazabicyclo[4.1.0]heptanes, demonstrate potential in creating antibacterial agents. An example includes the synthesis of a Ciprofloxacin analogue with similar activity to the parent drug. These compounds showcase altered basicity and physicochemical properties, leading to changes in pharmacokinetic and biological activity profiles (Taylor et al., 2010).
Piperazine Derivatives in Antidepressant and Antianxiety Research
Piperazine derivatives have been synthesized and evaluated for antidepressant and antianxiety activities. For instance, certain compounds demonstrated significant effects in behavioral tests, indicating their potential as therapeutic agents for mental health disorders (Kumar et al., 2017).
Applications in Oncology and Diagnostic Imaging
Piperazine analogues like 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have been explored for therapeutic and diagnostic applications in oncology. Modifications in these compounds aim to optimize their properties for better efficacy and potential use in positron emission tomography (PET) radiotracers (Abate et al., 2011).
Synthesis and Docking Studies for Medicinal Applications
Synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives reveal their importance in medicinal chemistry. Such compounds, synthesized efficiently, are characterized and analyzed for potential applications in drug development (Balaraju et al., 2019).
Piperazine Derivatives as α1-AR Antagonists
Piperazine compounds like 1-(benzoxazole-2-yl)piperazine have been synthesized and evaluated for their α1-adrenergic receptor (α1-AR) antagonistic activities, indicating their potential in cardiovascular therapeutics (Li et al., 2008).
Mecanismo De Acción
While the specific mechanism of action for “1-(Heptan-2-yl)piperazine” is not mentioned in the retrieved papers, piperazine derivatives are known to have a wide range of biological and pharmaceutical activity . The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines, the closest six-membered ring heterocyclic analogues of piperazines .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-heptan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-3-4-5-6-11(2)13-9-7-12-8-10-13/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCCOJFOMZJFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)N1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride](/img/structure/B6331565.png)
![3-{[Amino(imino)methyl]amino}alanine hydrochloride (H-Ala(Guanidino)-OH.HCl)](/img/structure/B6331579.png)